Acetic acid;2-[(E)-ethylideneamino]guanidine
Description
Acetic acid;2-[(E)-ethylideneamino]guanidine is a compound that combines the properties of acetic acid and guanidine derivatives Guanidine is a highly basic compound that is often used in various chemical and biological applications due to its ability to form strong hydrogen bonds and its high basicity
Properties
IUPAC Name |
acetic acid;2-[(E)-ethylideneamino]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N4.2C2H4O2/c1-2-6-7-3(4)5;2*1-2(3)4/h2H,1H3,(H4,4,5,7);2*1H3,(H,3,4)/b6-2+;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWRIPXFBGCPRD-UKBMIWHLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=NN=C(N)N.CC(=O)O.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=N/N=C(N)N.CC(=O)O.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives typically involves the reaction of an amine with an activated guanidine precursor. One common method involves the use of thiourea derivatives as guanidylating agents. These agents react with amines in the presence of coupling reagents or metal catalysts to form the desired guanidine compound . Another method involves the use of S-methylisothiourea, which has been shown to be an efficient guanidylating agent .
Industrial Production Methods
In industrial settings, the production of guanidine derivatives often involves large-scale reactions using similar methods to those described above. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness of the process. Industrial production may also involve additional steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-[(E)-ethylideneamino]guanidine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may be carried out in acidic or basic conditions, while reduction reactions typically require the presence of a reducing agent and a solvent such as ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may result in the formation of carboxylic acids or aldehydes, while reduction may yield amines or alcohols.
Scientific Research Applications
Acetic acid;2-[(E)-ethylideneamino]guanidine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions, including the synthesis of other guanidine derivatives and the study of reaction mechanisms.
Biology: In biological research, the compound is used to study the effects of guanidine derivatives on cellular processes and to investigate their potential as therapeutic agents.
Industry: In industrial applications, the compound is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of acetic acid;2-[(E)-ethylideneamino]guanidine involves its interaction with molecular targets and pathways in the body. Guanidine derivatives are known to interact with proteins and enzymes, affecting their activity and function. The compound may also interact with nucleic acids, influencing gene expression and cellular processes . The specific molecular targets and pathways involved depend on the particular application and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetic acid;2-[(E)-ethylideneamino]guanidine include other guanidine derivatives such as:
Guanidinoacetic acid:
Acetylguanidine: This compound can be obtained by the N-acylation of guanidine salts with acetic anhydride or esters such as ethyl acetate.
2-Cyanoguanidine (dicyandiamide): Derived from cyanamide, this compound is used in various industrial applications.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of acetic acid and guanidine properties. This combination allows it to participate in a wider range of chemical reactions and to have diverse applications in different fields. Its ability to form strong hydrogen bonds and its high basicity make it particularly useful in both chemical and biological research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
